molecular formula C13H8BrN3O2 B11828199 1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole CAS No. 7104-54-3

1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B11828199
CAS No.: 7104-54-3
M. Wt: 318.12 g/mol
InChI Key: QHNATHYYHYCSIF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound that features both a bromophenyl and a nitro group attached to a benzoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoaniline with o-phenylenediamine in the presence of a nitro-substituted reagent. The reaction is often carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 1-(4-Aminophenyl)-5-nitro-1H-benzo[d]imidazole.

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing essential biochemical processes. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

    1-(4-Bromophenyl)-1H-imidazole: Similar structure but lacks the nitro group.

    5-Nitro-1H-benzo[d]imidazole: Similar core structure but lacks the bromophenyl group.

    1-(4-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

CAS No.

7104-54-3

Molecular Formula

C13H8BrN3O2

Molecular Weight

318.12 g/mol

IUPAC Name

1-(4-bromophenyl)-5-nitrobenzimidazole

InChI

InChI=1S/C13H8BrN3O2/c14-9-1-3-10(4-2-9)16-8-15-12-7-11(17(18)19)5-6-13(12)16/h1-8H

InChI Key

QHNATHYYHYCSIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)[N+](=O)[O-])Br

Origin of Product

United States

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